4-Amino-2,5-ditert-butylphenol
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Overview
Description
4-Amino-2,5-ditert-butylphenol is an organic compound with the molecular formula C14H23NO It is a derivative of phenol, characterized by the presence of amino and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-ditert-butylphenol typically involves the reduction of 2,5-ditert-butyl-4-nitrophenol. One common method includes the use of ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro precursor is reduced to form the amino compound.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are used for the reduction of nitro groups.
Substitution: Alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino compound.
Substitution: Formation of ethers or esters depending on the substituents used.
Scientific Research Applications
4-Amino-2,5-ditert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties.
Industry: Used as a stabilizer in plastics and polymers due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-ditert-butylphenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. This antioxidant activity is attributed to the phenolic hydroxyl group, which can donate hydrogen atoms to free radicals, thereby stabilizing them. This property makes it valuable in preventing material degradation and enhancing the durability of plastics and polymers .
Comparison with Similar Compounds
2,4-Ditert-butylphenol: Similar structure but lacks the amino group.
2,6-Ditert-butylphenol: Similar structure with tert-butyl groups in different positions.
Butylated Hydroxytoluene (BHT): A well-known antioxidant with similar stabilizing properties.
Uniqueness: Its antioxidant activity is particularly noteworthy, making it valuable in various industrial applications .
Properties
IUPAC Name |
4-amino-2,5-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBSSHBHRBQBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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